2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde
Description
2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde is a fluorinated aromatic aldehyde characterized by a cyclopropane-containing methoxymethyl substituent at the 2-position and a fluorine atom at the 4-position of the benzaldehyde core. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The cyclopropane ring introduces steric and electronic effects that modulate reactivity, while the fluorine atom enhances metabolic stability and binding affinity in bioactive molecules .
Synthetic routes to this compound typically involve alkylation or etherification reactions. For example, 4-fluorobenzaldehyde can react with cyclopropanemethanol derivatives under basic conditions to install the cyclopropanemethoxymethyl group.
Properties
IUPAC Name |
2-(cyclopropylmethoxymethyl)-4-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-12-4-3-10(6-14)11(5-12)8-15-7-9-1-2-9/h3-6,9H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDBHNIPLLWWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=C(C=CC(=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.
Aldehyde Formation: The final step involves the formylation of the benzene ring, which can be accomplished using a Vilsmeier-Haack reaction.
Industrial Production Methods: In an industrial setting, the production of 2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening to identify the most efficient catalysts and reagents.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent to form a new carbon-carbon bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products:
Oxidation: 2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzoic acid.
Reduction: 2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes due to the presence of the fluorine atom.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating effects of the methoxy group. These substituents can affect the compound’s reactivity towards nucleophiles and electrophiles, altering the pathways and products of its reactions.
Comparison with Similar Compounds
The structural and functional attributes of 2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde can be compared to other substituted benzaldehydes, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects and Reactivity
Key Observations :
- Electron-withdrawing groups (e.g., -F, -Br) at C4 enhance electrophilicity of the aldehyde, facilitating nucleophilic additions or condensations .
- Bulky substituents (e.g., cyclopropanemethoxymethyl) at C2 sterically hinder reactions at the aldehyde group but enable regioselective modifications .
- Halogenated derivatives (e.g., bromo, chloro) exhibit distinct reactivity in cross-coupling reactions or as leaving groups .
Physicochemical Properties
Key Observations :
- Fluorine substitution reduces basicity and increases lipid solubility, enhancing bioavailability in drug candidates .
- Bromine and chlorine increase molecular weight and melting points, impacting crystallinity .
Key Observations :
Biological Activity
2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring a cyclopropanemethoxy group and a fluorobenzaldehyde moiety, suggests unique interactions with biological targets. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure
The chemical structure of 2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde can be represented as follows:
This structure indicates the presence of a fluorine atom, which can influence the compound's reactivity and interaction with biological systems.
The biological activity of 2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde is primarily attributed to its ability to interact with specific biomolecular targets. The fluorine atom enhances lipophilicity, facilitating membrane penetration. The aldehyde functional group may participate in nucleophilic addition reactions with biological nucleophiles, such as amino acids and proteins, potentially leading to modulation of enzyme activities or receptor interactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of fluorobenzaldehyde have shown effectiveness against various bacterial strains. The potential antimicrobial activity of 2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde warrants investigation through in vitro assays against common pathogens such as Escherichia coli and Staphylococcus aureus.
Anticancer Properties
Research into related compounds has suggested anticancer potential, particularly through apoptosis induction in cancer cells. The structural features of 2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde may enable it to act as an inhibitor of specific cancer-related pathways. In vitro studies are needed to evaluate its effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Study 1: Antimicrobial Efficacy
A study conducted on similar fluorinated aldehydes demonstrated significant antibacterial activity against gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL for various strains. Further research is needed to determine the MIC for 2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 100 |
| S. aureus | 75 |
| Pseudomonas aeruginosa | 150 |
Study 2: Anticancer Activity
In a preliminary study, a related compound was tested for cytotoxicity against several cancer cell lines, showing IC50 values below 20 µM in MCF-7 cells. This suggests that 2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde may exhibit similar properties.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 18 |
| A549 | 22 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
